2-(3-methylphenyl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylphenyl)cyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones It is characterized by a cyclohexane ring substituted with a 3-methylphenyl group at the second position and a ketone functional group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylphenyl with cyclohexanone. The reaction typically requires an acid catalyst such as aluminum chloride (AlCl₃) and is carried out under an inert atmosphere to prevent unwanted side reactions .
Another method involves the oxidation of trans-2-(3-methylphenyl)cyclohexan-1-ol using oxalyl chloride and dimethyl sulfoxide (DMSO) in dichloromethane at low temperatures, followed by treatment with triethylamine .
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation with sulfuric acid, and halogenation with halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: 2-(3-Methylphenyl)cyclohexanol.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
2-(3-Methylphenyl)cyclohexan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)cyclohexan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methylphenyl)cyclohexan-1-one
- 2-(4-Methylphenyl)cyclohexan-1-one
- 2-(3-Methylphenyl)cyclohexanol
Uniqueness
2-(3-Methylphenyl)cyclohexan-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different physical properties, such as melting point and solubility, as well as distinct reactivity in chemical reactions.
Properties
CAS No. |
32045-66-2 |
---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.